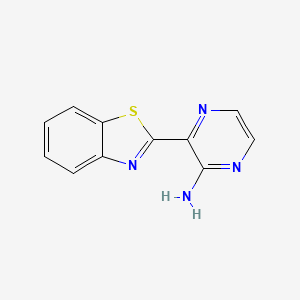
3-(1,3-benzothiazol-2-yl)pyrazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)pyrazin-2-amine is a heterocyclic compound that combines the structural features of benzothiazole and pyrazine. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
The synthesis of 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine typically involves multi-step procedures. One common method includes the reaction of 2-aminobenzothiazole with pyrazine derivatives under specific conditions. The reaction may involve the use of solvents like ethanol and catalysts to facilitate the process . Industrial production methods often employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.
化学反応の分析
3-(1,3-Benzothiazol-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents and conditions for these reactions include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(1,3-Benzothiazol-2-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 3-(1,3-benzothiazol-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
類似化合物との比較
3-(1,3-Benzothiazol-2-yl)pyrazin-2-amine can be compared with other similar compounds, such as:
2-Aminobenzothiazole: Known for its antibacterial and antifungal activities.
2-Phenylquinazolin-4(3H)-one: Exhibits significant antibacterial properties.
N-(1,3-Benzothiazole-2-yl)-2-(pyridine-3-yl)formohydrazidoacetamide: Studied for its potential anti-tubercular activity
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c12-10-9(13-5-6-14-10)11-15-7-3-1-2-4-8(7)16-11/h1-6H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQFJSSHXFIESQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=NC=CN=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














